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molecular formula C8H12O2 B8539885 1-Ethylcyclopent-3-enecarboxylic acid

1-Ethylcyclopent-3-enecarboxylic acid

Cat. No. B8539885
M. Wt: 140.18 g/mol
InChI Key: IPPXPVLRIJFEHM-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of 1-ethylcyclopent-3-enecarboxylic acid (1.9 g, 13.6 mmol) in dioxane (30 mL) was added DIEA (5.3 g, 41 mmol), diphenyl phosphoryl azide (4.5 g, 16.3 mmol) and benzylalcohol (2.2 g, 20.4 mmol). The mixture was stirred at 80° C. overnight and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (2.5% ethyl acetate in petroleum ether) to give the title product. (1.3 g, 5.3 mmol, yield: 39%). MS (ESI) m/z=246.2 [M+1]+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1(C(O)=O)[CH2:7][CH:6]=[CH:5][CH2:4]1)[CH3:2].CC[N:13]([CH:17](C)C)C(C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[CH2:37]([OH:44])[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1>O1CCOCC1>[CH2:37]([O:44][C:17](=[O:27])[NH:13][C:3]1([CH2:1][CH3:2])[CH2:4][CH:5]=[CH:6][CH2:7]1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
C(C)C1(CC=CC1)C(=O)O
Name
Quantity
5.3 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (2.5% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1(CC=CC1)CC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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